An In-Depth Technical Guide to 4-Bromo-3-methoxypyridine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Bromo-3-methoxypyridine: Properties, Synthesis, and Applications
Introduction
In the landscape of modern drug discovery and organic synthesis, heterocyclic compounds form the backbone of a vast array of functional molecules. Among these, substituted pyridines are of paramount importance due to their prevalence in pharmaceuticals, agrochemicals, and material science. 4-Bromo-3-methoxypyridine, a strategically functionalized pyridine ring, represents a key building block for researchers. The specific arrangement of a bromine atom at the C4 position and a methoxy group at the C3 position provides a unique combination of reactivity and structural influence. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the construction of complex molecular architectures, while the methoxy group modulates the electronic properties of the ring and offers a site for potential derivatization. This guide provides an in-depth analysis of the physicochemical properties, reactivity, synthetic pathways, and applications of 4-Bromo-3-methoxypyridine, tailored for professionals in research and development.
Section 1: Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These properties dictate solubility, reactivity, and appropriate handling and storage conditions.
Identifiers and Chemical Structure
The foundational identity of 4-Bromo-3-methoxypyridine is established by its structural and registry information.
| Identifier | Value | Source |
| IUPAC Name | 4-bromo-3-methoxypyridine | [1] |
| CAS Number | 109911-38-8 | [1] |
| Molecular Formula | C₆H₆BrNO | [1][2] |
| Molecular Weight | 188.02 g/mol | [1][2] |
| Canonical SMILES | COC1=C(C=CN=C1)Br | [1] |
| InChIKey | RLJLJPJHDXLJFY-UHFFFAOYSA-N | [1] |
Physical Properties
The physical state and solubility are critical parameters for designing experimental protocols, including reaction setup and purification methods.
| Property | Value | Source |
| Appearance | Colorless to off-white Solid-Liquid Mixture | |
| Boiling Point | 230 °C | [3][4] |
| Density | 1.530 g/cm³ | [3] |
| Flash Point | 93 °C | [3][4] |
| pKa | 4.04 ± 0.10 (Predicted) | [3] |
| Storage | Store at room temperature | [2] |
Note: The compound is also commercially available as a hydrochloride salt (CAS 1209335-53-4), which is a solid and should be stored under refrigeration.
Spectral Data
Spectroscopic data is essential for the verification of the compound's identity and purity. While specific spectra should be acquired for each batch, the expected characteristics are as follows:
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons at the C2, C5, and C6 positions of the pyridine ring. A singlet corresponding to the three protons of the methoxy group will be observed in the upfield region (typically around 3.8-4.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will display six signals: five for the sp² hybridized carbons of the pyridine ring and one for the methoxy carbon.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-O stretching of the methoxy group.
Authoritative spectral data for 4-Bromo-3-methoxypyridine can be found in chemical databases such as ChemicalBook.[5][6]
Section 2: Chemical Reactivity and Synthetic Utility
The synthetic value of 4-Bromo-3-methoxypyridine is primarily derived from the reactivity of the C-Br bond at the 4-position. This site is highly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for constructing C-C, C-N, and C-O bonds.
The Power of Palladium-Catalyzed Cross-Coupling
From a Senior Application Scientist's perspective, the choice of a bromopyridine substrate in a synthetic route is a deliberate one. The C-Br bond is an ideal compromise between reactivity and stability, being more reactive than a C-Cl bond but more stable and cost-effective than a C-I bond. The pyridine nitrogen can sometimes chelate with the palladium catalyst, potentially impeding the catalytic cycle.[7] However, the careful selection of ligands, bases, and solvents can mitigate this effect and lead to high-yielding transformations.
The Suzuki-Miyaura coupling is arguably the most utilized of these reactions. It involves the coupling of the bromopyridine with a boronic acid or ester, catalyzed by a palladium complex, to form a new C-C bond. This reaction is fundamental for creating biaryl structures, which are prevalent in many classes of pharmaceuticals.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol: Representative Suzuki-Miyaura Coupling
This protocol is a self-validating system, designed for robustness. It is based on general procedures for Suzuki couplings with bromopyridine substrates and should be optimized for specific coupling partners.[7][8][9]
Objective: To couple 4-Bromo-3-methoxypyridine with a generic arylboronic acid.
Materials:
-
4-Bromo-3-methoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst, e.g., Pd(dppf)Cl₂ (3 mol%)
-
Base, e.g., K₂CO₃ (2.0 equiv)
-
Anhydrous, degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup (The "Why"): To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-3-methoxypyridine, the arylboronic acid, K₂CO₃, and the Pd(dppf)Cl₂ catalyst. The inert atmosphere is critical because the active Pd(0) catalyst is oxygen-sensitive. The base is required to facilitate the transmetalation step.
-
Solvent Addition (The "Why"): Add the degassed solvent mixture via syringe. Degassing the solvent (e.g., by bubbling argon through it for 20 minutes) is another crucial step to remove dissolved oxygen, thereby protecting the catalyst and ensuring reproducibility.
-
Reaction Execution (The "Why"): Heat the reaction mixture with vigorous stirring to a temperature between 80-110 °C. The elevated temperature is necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
Monitoring (The "Why"): Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. This is a self-validating step; it prevents premature workup of an incomplete reaction or decomposition from prolonged heating after completion.
-
Work-up (The "Why"): Once the starting material is consumed, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base and salts. A subsequent wash with brine helps to remove residual water from the organic phase.
-
Purification (The "Why"): Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to isolate the desired biaryl product in high purity.
Section 3: Synthesis of 4-Bromo-3-methoxypyridine
While commercially available, understanding the synthesis of 4-Bromo-3-methoxypyridine provides insight into potential impurities and alternative synthetic strategies. A common approach for synthesizing halopyridines involves electrophilic halogenation of a pyridine precursor or a Sandmeyer-type reaction from an aminopyridine. For instance, related compounds like 3-bromo-4-methylpyridine can be synthesized from 4-methyl-3-aminopyridine.[10] A plausible route to 4-Bromo-3-methoxypyridine is the direct bromination of 3-methoxypyridine.
Caption: A plausible workflow for the synthesis of 4-Bromo-3-methoxypyridine.
Causality Behind Experimental Choices:
-
Starting Material: 3-Methoxypyridine is chosen because the methoxy group is an ortho-, para-directing group, which should direct the incoming electrophile (bromine) to the C2, C4, or C6 positions.
-
Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for its milder nature and easier handling, which can lead to higher selectivity and fewer side products.[11]
-
Regioselectivity: The pyridine nitrogen is deactivating, particularly at the ortho (C2, C6) positions. The methoxy group at C3 activates the ring, especially at the C2 and C4 positions. The combination of these electronic effects often favors substitution at the C4 position, leading to the desired product.
Section 4: Applications in Research and Drug Development
4-Bromo-3-methoxypyridine is not just a chemical curiosity; it is a valuable intermediate for creating molecules with potential therapeutic value. Its utility is best understood by examining the roles of structurally similar compounds in drug discovery. For example, substituted bromopyridines are key intermediates in the synthesis of drugs targeting a wide range of diseases.[12][13]
The ability to perform cross-coupling reactions at the C4 position allows for the systematic exploration of the chemical space around the pyridine core. This is a common strategy in medicinal chemistry for Structure-Activity Relationship (SAR) studies, where different functional groups are introduced to optimize a compound's potency, selectivity, and pharmacokinetic properties.
Caption: Logical flow from the core building block to potential applications.
Section 5: Safety and Handling
As a Senior Application Scientist, safety is the foremost priority. While a specific, comprehensive safety datasheet for 4-Bromo-3-methoxypyridine should always be consulted from the supplier, hazard information can be inferred from its hydrochloride salt and other structurally related halopyridines.
Potential Hazards: Based on data for its hydrochloride salt, 4-Bromo-3-methoxypyridine is expected to have the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures: Adherence to good laboratory practice is essential when handling this and any other chemical reagent.[14][15][16][17]
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.[14]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[16]
-
Skin Protection: Wear a lab coat and compatible protective gloves (consult the glove manufacturer's resistance chart for halogenated aromatic compounds).[16]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.[14]
-
-
Handling and Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[15][16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13793629, 4-Bromo-3-methoxypyridine. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]
-
Reddy, V. P., et al. (2011). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Tetrahedron Letters, 52(39), 5053-5056. Available at: [Link]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous mediaa. Retrieved from [Link]
-
University of Georgia. (n.d.). Chemical Safety SOP. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary - Pyridine. Retrieved from [Link]
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Kanto Chemical Co., Inc. (2023). Safety Data Sheet - Pyridine. Retrieved from [Link]
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Chemdad Co. (n.d.). 4-BROMO-3-METHOXYPYRIDINE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 642827, 3-Bromo-4-methoxypyridine. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
LookChem. (n.d.). Cas 109911-38-8, 4-BROMO-3-METHOXYPYRIDINE. Retrieved from [Link]
- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
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